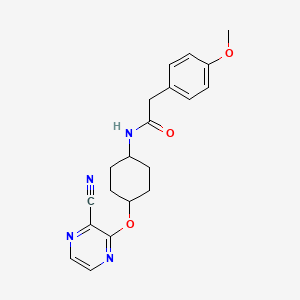
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(4-methoxyphenyl)acetamide" is a structurally complex molecule that may be related to the family of compounds with anticonvulsant activities, as seen in the research of similar N-benzyl 2-acetamido-3-methoxypropionamides . These compounds have been studied for their potential use in treating neurological disorders such as epilepsy. The structure-activity relationship (SAR) of these molecules is critical in determining their efficacy and safety as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds typically involves the combination of an acetic acid derivative with an amine in the presence of a coupling agent. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method may be similar to the synthesis of the compound , suggesting a multi-step process that requires careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, such as HNMR and LC-MS, and confirmed by crystallography . These compounds exhibit significant intermolecular and intramolecular hydrogen bonding, which can influence their biological activity and stability. The crystal structure analysis of similar compounds has revealed important interactions such as N-H...O hydrogen bonds, which are likely to be present in the compound of interest as well.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like the acetamide moiety, which can participate in hydrogen bonding and other interactions. The benzyl group in the N-benzyl 2-acetamido-3-methoxypropionamides has been shown to be critical for anticonvulsant activity, with the 4'-substituted derivatives displaying the highest activity . This suggests that modifications to the benzyl group or other parts of the molecule could lead to different biological outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy and acetamide groups can affect the compound's hydrophilicity and lipophilicity, which in turn influences its pharmacokinetic properties. The crystallographic analysis provides insights into the solid-state properties, such as the unit cell parameters and the type of crystal system, which are essential for understanding the material's behavior in a biological context .
Aplicaciones Científicas De Investigación
Therapeutic Potential and Drug Metabolism
Drug Metabolism Pathways : The conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system reveals a novel pathway for drug metabolism. This process is significant for understanding the metabolic pathways of drugs within the human body and could have implications for the metabolism of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(4-methoxyphenyl)acetamide (Högestätt et al., 2005).
Antimicrobial Activities : Novel compounds such as (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides exhibit promising antibacterial and antifungal activities, highlighting the potential of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(4-methoxyphenyl)acetamide derivatives as antimicrobial agents (Debnath & Ganguly, 2015).
Novel Compound Development
Synthesis and Bioactivity : The synthesis and bioactivity evaluation of novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides demonstrate the process of creating new compounds with potential biological effects, including inhibition effects on selected bacteria and algae (Yu et al., 2020).
Radioligand Imaging Applications : The development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcases the application of such compounds in radioligand synthesis and their potential for in vivo imaging studies (Dollé et al., 2008).
Molecular Dynamics and Mechanistic Insights
- Molecular Dynamics Simulation : Studies involving novel diphenyl ethers, including N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides, provide insights into their mechanism of action, antimicrobial activity, and the computational analysis of their interactions with biological targets. This research underlines the importance of molecular dynamics and simulations in understanding the bioactivity of complex molecules (Khade et al., 2019).
Propiedades
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-16-6-2-14(3-7-16)12-19(25)24-15-4-8-17(9-5-15)27-20-18(13-21)22-10-11-23-20/h2-3,6-7,10-11,15,17H,4-5,8-9,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGRRLVKCVUQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


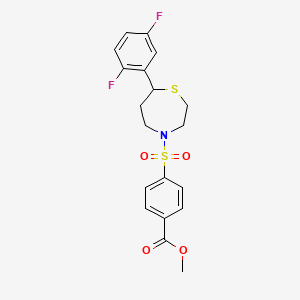


![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

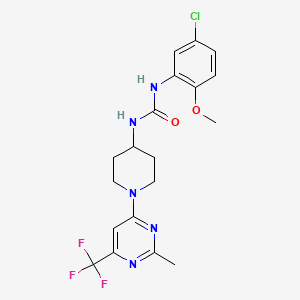
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
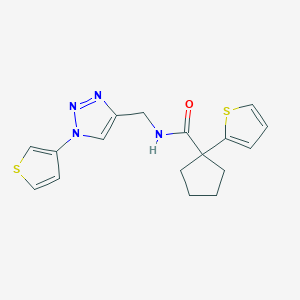
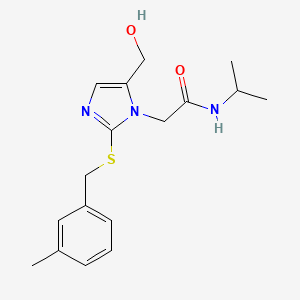

![N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2548354.png)